2-Cyclododecylpropan-1-ol

Overview

Description

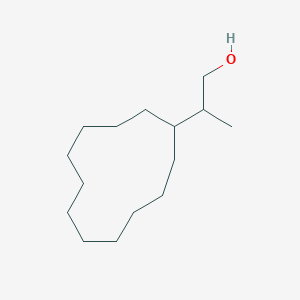

2-Cyclododecylpropan-1-ol (CAS: 118562-73-5; EC: 411-410-8) is a branched tertiary alcohol with a molecular formula of C₁₅H₃₀O and a molecular weight of 226.4 g/mol. It is characterized by a cyclododecyl group attached to a propane backbone, contributing to its unique physicochemical properties. The compound appears as a colorless to pale yellow crystalline solid with a strong woody-amber odor, making it valuable in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-cyclodextrin is typically synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) and alpha-amylase . Initially, starch is liquefied either by heat treatment or using alpha-amylase. Subsequently, CGTase is added to catalyze the formation of cyclodextrins .

Industrial Production Methods: For industrial-scale production, starch from sources such as corn or potatoes is used . The enzymatic conversion process is optimized to maximize the yield of alpha-cyclodextrin. The resulting product is then purified and crystallized to obtain high-purity alpha-cyclodextrin .

Chemical Reactions Analysis

Types of Reactions: Alpha-cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of alpha-cyclodextrin, such as methylated or acetylated cyclodextrins .

Scientific Research Applications

Alpha-cyclodextrin has a wide range of applications in scientific research, including:

Chemistry: It is used as a complexing agent to enhance the solubility and stability of hydrophobic compounds.

Medicine: It is utilized in drug delivery systems to improve the bioavailability of poorly water-soluble drugs.

Industry: Alpha-cyclodextrin finds use in the food and beverage industry as an emulsifying and stabilizing agent.

Mechanism of Action

Alpha-cyclodextrin exerts its effects primarily through the formation of inclusion complexes with guest molecules . The hydrophobic interior of the cyclodextrin cavity allows it to encapsulate hydrophobic compounds, thereby enhancing their solubility and stability . This host-guest interaction is the basis for its applications in drug delivery, where it can improve the bioavailability of drugs . Additionally, alpha-cyclodextrin has been shown to inhibit lipid absorption, which can aid in weight management and cholesterol control .

Comparison with Similar Compounds

Key Physical Properties:

- Density : 0.941 g/cm³ (at 20°C)

- Melting Point : 33–35°C

- Boiling Point : >300°C (at 1013 hPa)

- Solubility : 0.8 mg/L in water (20°C); miscible with most organic solvents

- Vapor Pressure : 0.014 Pa (20°C), increasing to 0.13 Pa at 40°C .

Its stability under standard storage conditions and low water solubility suggest applications in hydrophobic matrices, such as perfumes and specialty polymers.

Comparison with Similar Compounds

2-Octyldodecan-1-ol (CAS: 5333-42-6)

Molecular Structure : A linear fatty alcohol with a 20-carbon chain (C₂₀H₄₂O).

Applications : Primarily used as a lubricant, plasticizer, and cosmetic auxiliary due to its emollient properties .

| Property | 2-Cyclododecylpropan-1-ol | 2-Octyldodecan-1-ol |

|---|---|---|

| Molecular Weight | 226.4 g/mol | 298.5 g/mol (calculated) |

| Water Solubility | 0.8 mg/L (20°C) | Negligible (typical for fatty alcohols) |

| Melting Point | 33–35°C | Not explicitly reported |

| Key Applications | Fragrances, specialty chemicals | Cosmetics, industrial lubricants |

Functional Differences : The cyclododecyl group in this compound introduces steric hindrance, reducing reactivity compared to the linear 2-octyldodecan-1-ol, which has higher conformational flexibility for lubrication .

Dodecyl Hydrogen Sulfate-1-[bis(2-hydroxypropyl)amino]propan-1-ol (CAS: 66161-60-2)

Molecular Structure: A surfactant complex (C₂₁H₄₇NO₇S) combining a sulfate group and a tertiary amine-alcohol moiety. Applications: Used as a surfactant in detergents and personal care products due to its amphiphilic nature .

| Property | This compound | Dodecyl Hydrogen Sulfate Complex |

|---|---|---|

| Molecular Weight | 226.4 g/mol | 481.7 g/mol (calculated) |

| Water Solubility | 0.8 mg/L (20°C) | High (surfactant property) |

| Key Functional Groups | Tertiary alcohol | Sulfate, amine, and alcohol |

| Applications | Fragrances | Detergents, emulsifiers |

Chemical Behavior: The sulfate-amine complex exhibits ionic character, enabling micelle formation in aqueous solutions, unlike the nonionic this compound .

1-Methylcyclopentanol (CAS: 1462-03-9)

Molecular Structure : A small cyclic alcohol (C₆H₁₂O) with a methyl-substituted cyclopentane ring.

Applications : Intermediate in organic synthesis and solvent due to its moderate polarity .

| Property | This compound | 1-Methylcyclopentanol |

|---|---|---|

| Molecular Weight | 226.4 g/mol | 100.16 g/mol |

| Boiling Point | >300°C | ~160–165°C (estimated) |

| Water Solubility | 0.8 mg/L (20°C) | Moderate (higher than branched analogs) |

| Applications | Fragrances, polymers | Solvents, synthesis intermediates |

Structural Impact: The smaller cyclopentane ring in 1-methylcyclopentanol reduces steric bulk, enhancing volatility and solubility compared to this compound .

Research Findings and Industrial Relevance

- Fragrance Performance : this compound’s woody-amber odor outperforms linear alcohols like 2-octyldodecan-1-ol in longevity due to lower volatility .

- Surfactant Efficiency: The sulfate-amine complex () achieves critical micelle concentrations at lower levels than nonionic alcohols, highlighting its superiority in detergent formulations .

- Thermal Stability: The high boiling point of this compound (>300°C) makes it suitable for high-temperature processes, unlike 1-methylcyclopentanol, which degrades faster .

Biological Activity

2-Cyclododecylpropan-1-ol is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclododecane ring attached to a propanol group. Its chemical formula is , and it possesses a hydroxyl functional group that contributes to its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties, particularly its effectiveness against various bacterial strains. This compound has shown promise in applications related to personal care products due to its ability to inhibit bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted on its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli revealed the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5% | 15 |

| Escherichia coli | 1.0% | 12 |

These results suggest that the compound may serve as an effective preservative or antimicrobial agent in formulations, particularly in cosmetic and hygiene products.

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes. The hydrophobic cyclododecane structure allows for effective interaction with lipid bilayers, leading to increased permeability and eventual cell lysis.

Case Studies

Several case studies have highlighted the practical applications of this compound in various industries:

- Personal Care Products : A formulation containing this compound was tested in a deodorant product, demonstrating a reduction in bacterial load by over 90% over a 24-hour period compared to control formulations without the compound.

- Textile Industry : The compound has been incorporated into fabric treatments aimed at reducing odor caused by microbial growth, resulting in fabrics that maintain freshness longer than untreated controls.

Pharmacokinetics and Safety Profile

Limited pharmacokinetic data are available for this compound; however, preliminary studies suggest low systemic absorption when applied topically, indicating a favorable safety profile for cosmetic applications. Further toxicological assessments are necessary to establish comprehensive safety guidelines.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-Cyclododecylpropan-1-ol to achieve ≥97% purity?

To synthesize high-purity this compound, focus on controlled reaction conditions (e.g., temperature, catalyst selection) and rigorous purification techniques. Recrystallization from a suitable solvent (e.g., ethanol or hexane) is recommended, as the compound’s low water solubility (0.8 mg/L at 20°C) and miscibility with organic solvents allow selective crystallization. Ensure characterization via NMR and HPLC to confirm purity, referencing established protocols for new compound validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Use H/C NMR to identify the cyclododecyl and propanol moieties, focusing on signals near δ 1.2–1.8 ppm (cyclododecyl CH groups) and δ 3.6 ppm (hydroxyl-bearing CH). IR spectroscopy can confirm the hydroxyl group (broad peak ~3300 cm). Mass spectrometry (MS) should show a molecular ion peak at m/z 226.4 (CHO). Cross-reference with literature data for structural validation .

Q. How does the solubility profile of this compound influence its application in organic reaction systems?

The compound’s miscibility with organic solvents (e.g., ethanol, dichloromethane) but low water solubility (0.8 mg/L) makes it suitable for non-aqueous reaction media. For heterogeneous systems, consider solvent polarity matching to optimize reaction efficiency. Pre-dissolve the compound in a compatible solvent (e.g., THF) before adding to aqueous-organic biphasic systems .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cyclodimerization or esterification reactions?

DFT calculations (e.g., B3LYP/6-31G* level) can model the compound’s electronic structure and transition states. Optimize geometries for reactants and intermediates, and calculate activation energies to identify favorable reaction pathways. Compare theoretical results with experimental kinetics (e.g., via in situ FTIR or GC-MS) to validate mechanistic hypotheses, as demonstrated in analogous ferrocenylpropanol studies .

Q. What methodologies resolve discrepancies between observed and theoretical physicochemical properties (e.g., melting point, solubility) in derivatives of this compound?

Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to assess melting behavior and X-ray crystallography to confirm crystal packing. For solubility mismatches, re-evaluate solvent-solute interactions using Hansen solubility parameters or COSMO-RS simulations. Ensure synthetic protocols adhere to reproducibility guidelines, including full disclosure of purification steps .

Q. How can thermodynamic models (e.g., local composition models) predict phase behavior in multicomponent systems containing this compound?

Apply the Non-Random Two-Liquid (NRTL) or Wilson equations to model activity coefficients in liquid mixtures. Input experimental vapor-liquid equilibrium (VLE) or solid-liquid equilibrium (SLE) data to parameterize interactions between the compound and solvents (e.g., alcohols, hydrocarbons). For systems with limited miscibility, incorporate the UNIQUAC model to account for molecular geometry effects .

Q. What combined experimental-computational approaches validate the stereochemical configuration of this compound derivatives?

Couple X-ray crystallography with molecular dynamics (MD) simulations to analyze conformational stability. For flexible cyclododecyl groups, use NOESY NMR to probe spatial proximity of protons. Compare experimental optical rotation with calculated values from quantum mechanical methods (e.g., TD-DFT with polarizable continuum models) .

Q. Methodological Best Practices

- Data Reproducibility : Document synthesis and purification steps exhaustively, including solvent ratios, temperature gradients, and characterization spectra. Use supplementary materials for extended datasets .

- Computational Validation : Cross-check DFT results with multiple functionals (e.g., M06-2X, ωB97XD) to ensure robustness, and calibrate models against experimental kinetics .

- Thermodynamic Modeling : Validate phase-behavior predictions with ternary mixture experiments, adjusting non-randomness parameters (α) in NRTL for improved accuracy .

Properties

IUPAC Name |

2-cyclododecylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHTUDYDJUHYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051598 | |

| Record name | 2-Cyclododecylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118562-73-5 | |

| Record name | 2-Cyclododecylpropan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118562-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecaneethanol, beta-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118562735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecaneethanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclododecylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclododecylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-cyclododecylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.